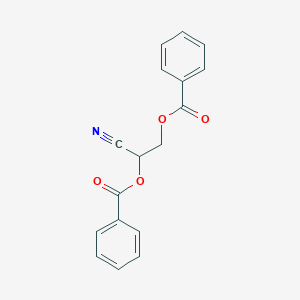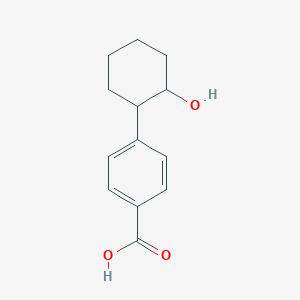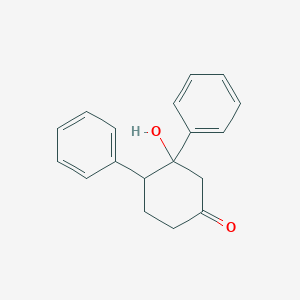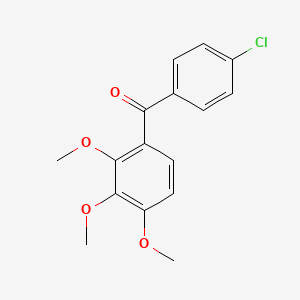
8-Fluoro-9h-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-9h-fluoren-2-amine is a fluorene derivative characterized by the presence of a fluorine atom at the 8th position and an amine group at the 2nd position of the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of boron trifluoride as a catalyst in the reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides . The reaction conditions include the use of dichloromethane as a solvent at room temperature.
Industrial Production Methods: Industrial production methods for 8-Fluoro-9h-fluoren-2-amine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-9h-fluoren-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed:
Scientific Research Applications
8-Fluoro-9h-fluoren-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 8-Fluoro-9h-fluoren-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to interact with dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby inhibiting its activity and exerting anticancer effects .
Comparison with Similar Compounds
9H-Fluoren-2-amine: Lacks the fluorine atom at the 8th position, resulting in different chemical and biological properties.
9,9-Dimethyl-9H-fluoren-2-amine: Contains additional methyl groups, which influence its optical and electronic properties.
Uniqueness: 8-Fluoro-9h-fluoren-2-amine is unique due to the presence of the fluorine atom, which significantly alters its reactivity and interactions compared to other fluorene derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
363-14-4 |
|---|---|
Molecular Formula |
C13H10FN |
Molecular Weight |
199.22 g/mol |
IUPAC Name |
8-fluoro-9H-fluoren-2-amine |
InChI |
InChI=1S/C13H10FN/c14-13-3-1-2-11-10-5-4-9(15)6-8(10)7-12(11)13/h1-6H,7,15H2 |
InChI Key |
IVTOGTCHWXYMEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C3=C1C(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


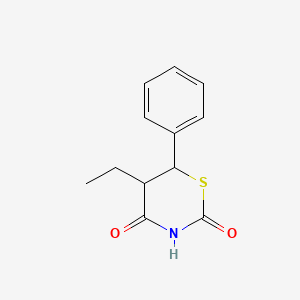
![3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14002733.png)
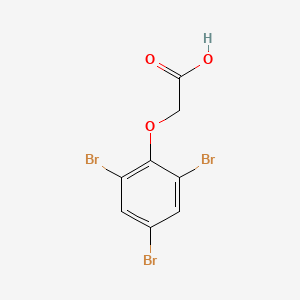
![Methyl 3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B14002755.png)
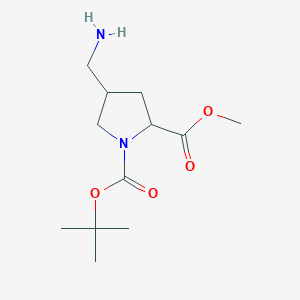

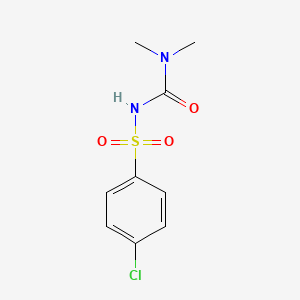

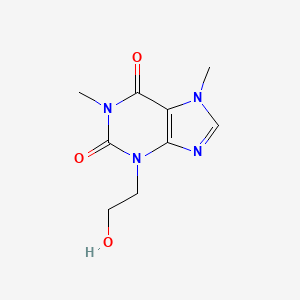
![4-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethylamino]-4-oxobutanoic acid](/img/structure/B14002776.png)
